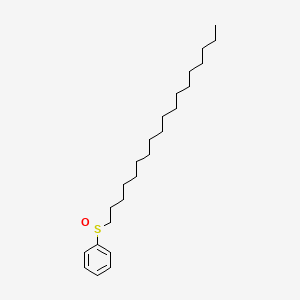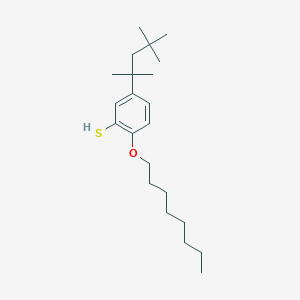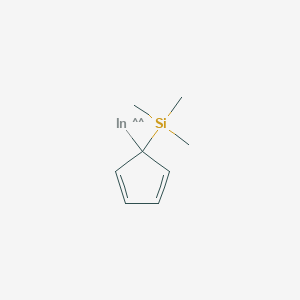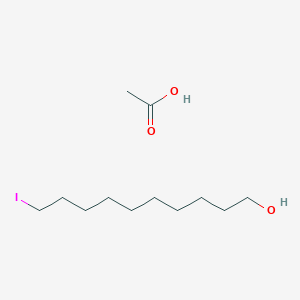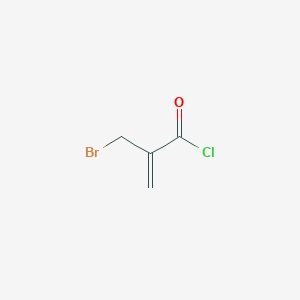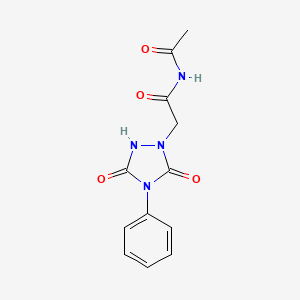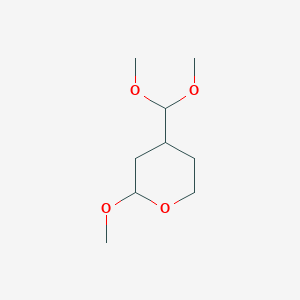
4-(Dimethoxymethyl)-2-methoxyoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)-2-methoxyoxane is an organic compound with the molecular formula C8H16O3. This compound is characterized by its oxane ring structure, which is substituted with methoxy and dimethoxymethyl groups. It is a relatively rare and specialized chemical, often used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-2-methoxyoxane typically involves the reaction of oxane derivatives with methanol in the presence of a catalyst. One common method involves the use of Selectfluor and silver nitrate (AgNO3) as catalysts to facilitate the reaction between quinoline-2-methyl formate and methanol . Another approach involves the reaction of 4-pyridine formaldehyde with a methylating agent .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)-2-methoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(Dimethoxymethyl)-2-methoxyoxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-2-methoxyoxane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, influencing metabolic processes. Its effects are mediated through the modification of functional groups and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A colorless, flammable liquid with a low boiling point and excellent dissolving power.
Uniqueness
4-(Dimethoxymethyl)-2-methoxyoxane is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
110238-85-2 |
|---|---|
Molecular Formula |
C9H18O4 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-2-methoxyoxane |
InChI |
InChI=1S/C9H18O4/c1-10-8-6-7(4-5-13-8)9(11-2)12-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
AKHLIQVCMVEJJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(CCO1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
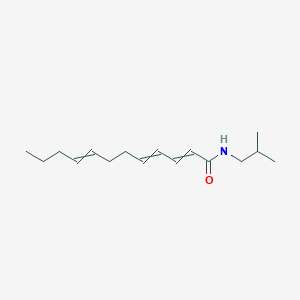
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
